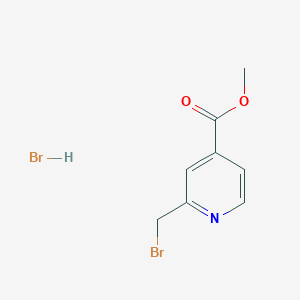![molecular formula C7H10ClN3O B3113504 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride CAS No. 1956321-99-5](/img/structure/B3113504.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride
Overview
Description
“5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride” is a chemical compound with the CAS Number: 1956321-99-5 . It is a solid substance and has a molecular weight of 187.63 .
Synthesis Analysis
The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been developed based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C7H10ClN3O .Chemical Reactions Analysis
The compound can be used in the synthesis of other compounds. For example, it can be used in the preparation of compound 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 187.63 . The storage temperature is recommended to be in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Biological Activity
The compound "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride" and its derivatives have been extensively studied for their synthetic pathways and potential biological activities. Research has focused on the development of diverse methodologies for the synthesis of pyrido[4,3-d]pyrimidines, which serve as crucial intermediates for further chemical transformations. These synthetic strategies are often designed to facilitate the production of compounds with potential antimicrobial and anticancer properties.
Synthetic Methodologies : Elattar and Mert (2016) provide a comprehensive review on the chemistry of pyrido[4,3-d]pyrimidines, highlighting the use of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a starting material for the synthesis of tetrahydropteroic acid derivatives. This review outlines various synthetic routes and mechanistic pathways, emphasizing the compound's role in the creation of biologically relevant molecules (Elattar & Mert, 2016).
Antimicrobial Activity : Mittal et al. (2011) synthesized substituted tricyclic compounds based on the pyrido[4',3':4,5]thieno[2,3-d]pyrimidine scaffold, including derivatives of "this compound". These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Mittal, Sarode, & Vidyasagar, 2011).
Antibacterial and Antifungal Properties : Harutyunyan et al. (2015) explored the antibacterial properties of derivatives synthesized from pyrimidin-5-ylpropanoic acids and 8-aryl-4-methyl- and 4,6-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido-[2,3-d]pyrimidin-7-ones. Their study contributes to understanding the antimicrobial potential of these compounds, paving the way for further research into their application in combating infectious diseases (Harutyunyan et al., 2015).
Safety and Hazards
The compound has been classified with the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P302+P352 - IF ON SKIN: Wash with plenty of soap and water .
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride are mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. They are part of the PI3K/AKT/mTOR pathway, which is often dysregulated in various types of cancer .
Mode of Action
This compound inhibits the activity of mTOR and PI3 kinases . By inhibiting these kinases, the compound disrupts the PI3K/AKT/mTOR pathway, leading to a decrease in cell growth and proliferation .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation and growth. When the pathway is inhibited, it leads to a decrease in cell growth and proliferation. The downstream effects include reduced tumor growth in cancerous cells .
Result of Action
The inhibition of mTOR and PI3 kinases by this compound leads to a decrease in cell growth and proliferation . This can result in reduced tumor growth in cancerous cells .
properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-9-4-5-3-8-2-1-6(5)10-7;/h4,8H,1-3H2,(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYARMZXMXBABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)N=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



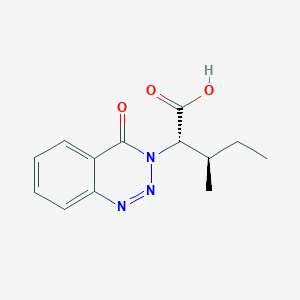
![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3113431.png)
![4-oxo-4-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]butanoic acid](/img/structure/B3113438.png)
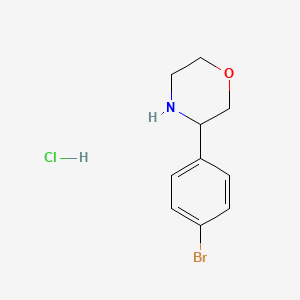
![6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid](/img/structure/B3113448.png)




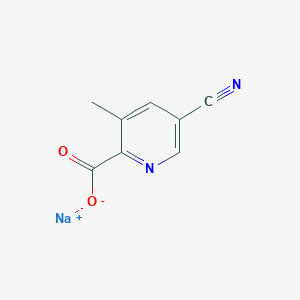
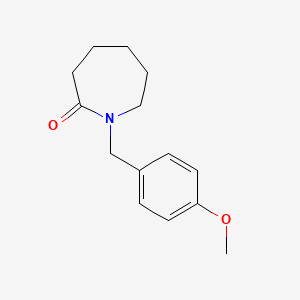
![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/structure/B3113512.png)

